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Compound of Interest

Compound Name:
(1R,2R)-1,2-

Cyclohexanedimethanol

Cat. No.: B1354777 Get Quote

An In-Depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol: Properties,

Characterization, and Applications

Introduction
(1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol, stands as a pivotal building block in

modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a

valuable intermediate in the production of pharmaceuticals, polymers, and specialty chemicals.

This guide offers a comprehensive overview of its physical and chemical properties, detailed

characterization protocols, and key applications, tailored for researchers and professionals in

drug development and chemical manufacturing. With the CAS number 65376-05-8, this

compound's rigid cyclohexane backbone and defined stereocenters provide a unique scaffold

for creating complex molecular architectures.

Chemical Identity and Structure
The defining feature of (1R,2R)-1,2-Cyclohexanedimethanol is its trans configuration, with

two hydroxymethyl groups positioned on the same side of the cyclohexane ring in a diaxial or

diequatorial conformation, depending on the chair flip. This specific spatial arrangement is

crucial for its application in stereoselective synthesis.

IUPAC Name: [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
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Synonyms: (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, (R,R)-trans-1,2-Bis-hydroxymethyl-

cyclohexane

Molecular Formula: C₈H₁₆O₂

Molecular Weight: 144.21 g/mol

CAS Number: 65376-05-8

PubChem CID: 85902

InChI Key: XDODWINGEHBYRT-YUMQZZPRSA-N

Caption: 2D structure of (1R,2R)-1,2-Cyclohexanedimethanol.

Physical and Chemical Properties
The physical properties of (1R,2R)-1,2-Cyclohexanedimethanol are summarized below.

These properties are critical for its handling, storage, and application in various reaction

conditions.
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Property Value Reference(s)

Appearance
White to off-white crystalline

powder or solid

Melting Point 63 - 67 °C

Boiling Point
270 °C (at 760 mmHg); 113 °C

(at 0.2 mmHg)

Density ~1.004 g/cm³

Solubility

Soluble in water and most

organic solvents; slightly

soluble in Chloroform and

Methanol.

Optical Rotation
[α]20/D = +16° to +20° (c=1 in

toluene)

Flash Point 129 °C

pKa 14.75 ± 0.10 (Predicted)

Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of (1R,2R)-1,2-
Cyclohexanedimethanol. While actual spectra should be acquired experimentally, the

expected features are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit complex signals for the

cyclohexane ring protons, typically in the 1.0-2.5 ppm range. The protons of the two

hydroxymethyl groups (-CH₂OH) would likely appear as multiplets around 3.4-3.8 ppm. The

hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being

concentration and solvent-dependent.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected

to show four distinct signals: one for the two equivalent hydroxymethyl carbons (around 65-

70 ppm) and three for the pairs of equivalent carbons in the cyclohexane ring (typically in the

20-45 ppm range).
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad

absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching

vibration of the alcohol groups. C-H stretching vibrations from the cyclohexane ring and

methylene groups would appear around 2850-3000 cm⁻¹. A C-O stretching band is expected

around 1050 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at

m/z = 144. Key fragmentation patterns would likely involve the loss of water (M-18), a

hydroxymethyl group (M-31), or combinations thereof.

Reactivity and Synthetic Applications
The chemical behavior of (1R,2R)-1,2-Cyclohexanedimethanol is dominated by its two

primary alcohol functional groups. This bifunctionality allows it to serve as a versatile precursor

in numerous transformations.

As a Chiral Ligand: The diol can be readily converted into chiral ligands, such as phosphines

(e.g., by reaction with chlorodiphenylphosphine), which are valuable in asymmetric catalysis.

In Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and

polyurethanes. The incorporation of this rigid, chiral diol can enhance the thermal stability,

mechanical strength, and weather resistance of the resulting polymers.

Pharmaceutical Intermediate: A significant application is its role as a key intermediate in the

synthesis of the antipsychotic drug Lurasidone.

Derivatization: The hydroxyl groups can undergo standard alcohol reactions, including

esterification, etherification, and oxidation to form the corresponding dialdehyde or

dicarboxylic acid. For instance, it can undergo a coupling reaction with aromatic sulfonyl

chlorides.

Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for purifying (1R,2R)-1,2-Cyclohexanedimethanol,
assuming minor impurities that are less soluble at lower temperatures.
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Objective: To obtain high-purity crystalline (1R,2R)-1,2-Cyclohexanedimethanol.

Materials:

Crude (1R,2R)-1,2-Cyclohexanedimethanol

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

Erlenmeyer flask

Hot plate with stirring capability

Buchner funnel and filter paper

Vacuum flask

Ice bath

Procedure:

Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at

high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and

hexanes is often a good starting point.

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot

solvent (e.g., ethyl acetate) while stirring until the solid just dissolves.

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal

and heat for a few minutes. Hot filter the solution to remove the charcoal.

Crystallization: Slowly add a less polar solvent (e.g., hexanes) until the solution becomes

slightly turbid. Allow the flask to cool slowly to room temperature. The slow cooling promotes

the formation of larger, purer crystals.

Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to

maximize crystal formation.

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to

remove any remaining soluble impurities.

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of a

chemical sample like (1R,2R)-1,2-Cyclohexanedimethanol.

To cite this document: BenchChem. [(1R,2R)-1,2-Cyclohexanedimethanol physical and
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354777#1r-2r-1-2-cyclohexanedimethanol-physical-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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